

Application Notes and Protocols for 4-DAMP in Cell Culture Assays

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Compound of Interest

Compound Name: *Desiodomethyl 4-DAMP*

Cat. No.: *B1207292*

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Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 subtype of muscarinic acetylcholine receptors (mAChRs). As a quaternary ammonium compound, 4-DAMP possesses limited ability to cross the blood-brain barrier, making it an invaluable tool for investigating the physiological and pathological roles of peripheral M3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine (ACh), primarily couple to Gq/11 proteins. This activation initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is integral to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and cell proliferation.

In cell culture assays, 4-DAMP is widely utilized to selectively block M3 receptor-mediated signaling, enabling researchers to dissect the specific contributions of this receptor subtype to cellular functions. Its high affinity and selectivity for the M3 receptor make it a crucial pharmacological tool for target validation and drug discovery efforts aimed at conditions involving M3 receptor dysregulation, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of cancer.

Data Presentation

The potency of 4-DAMP as a competitive antagonist is commonly quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve.[\[1\]](#) The following tables summarize the binding affinity and functional potency of 4-DAMP in various experimental systems.

Table 1: Functional Potency (pA2) of 4-DAMP in Functional Assays

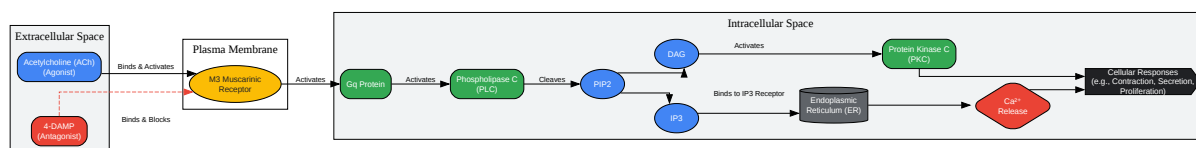
Tissue/Cell Line	Agonist	pA2 Value (Mean ± SEM)	Reference
Human Colon (Circular Muscle)	Carbachol	9.41 ± 0.23	[1]
Human Colon (Longitudinal Muscle)	Carbachol	9.09 ± 0.16	[1]
Rat Urinary Bladder	Acetylcholine	8.26 ± 0.05	[1]

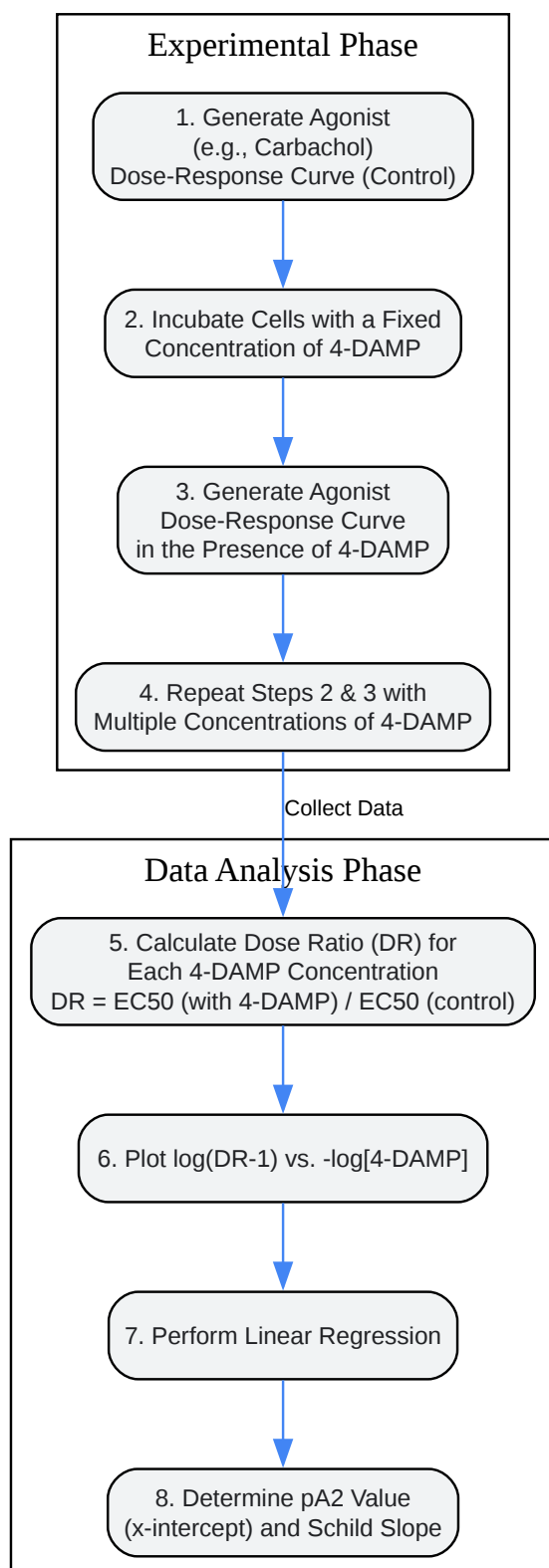
Table 2: Antagonist Binding Affinity of 4-DAMP Mustard (a derivative) in CHO Cells

Receptor Subtype	KD (nM)
M3	7.2
M2	43

Note: Data for 4-DAMP mustard, a derivative of 4-DAMP. The affinity of the aziridinium ion for the M3 receptor was approximately 6.3-fold greater than for the M2 receptor.

Mandatory Visualizations





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References

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